molecular formula C8H7BrO2 B14888458 3-Bromo-4-hydroxy-5-methylbenzaldehyde

3-Bromo-4-hydroxy-5-methylbenzaldehyde

Cat. No.: B14888458
M. Wt: 215.04 g/mol
InChI Key: HKPOOQQDKQNPCQ-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-5-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO2 It is a derivative of benzaldehyde, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxy-5-methylbenzaldehyde typically involves the bromination of 4-hydroxy-5-methylbenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-4-hydroxy-5-methylbenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The hydroxyl and aldehyde groups play a crucial role in its binding to target molecules, while the bromine atom enhances its reactivity and specificity .

Comparison with Similar Compounds

  • 3-Bromo-4-hydroxybenzaldehyde
  • 3-Bromo-4-methylbenzaldehyde
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Comparison: 3-Bromo-4-hydroxy-5-methylbenzaldehyde is unique due to the presence of both a hydroxyl and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to 3-Bromo-4-hydroxybenzaldehyde, the additional methyl group in this compound increases its hydrophobicity and may influence its biological activity. Similarly, the presence of a hydroxyl group differentiates it from 3-Bromo-4-methylbenzaldehyde, affecting its solubility and reactivity .

Properties

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

IUPAC Name

3-bromo-4-hydroxy-5-methylbenzaldehyde

InChI

InChI=1S/C8H7BrO2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-4,11H,1H3

InChI Key

HKPOOQQDKQNPCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)Br)C=O

Origin of Product

United States

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